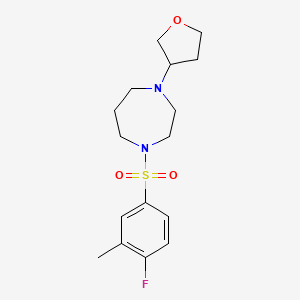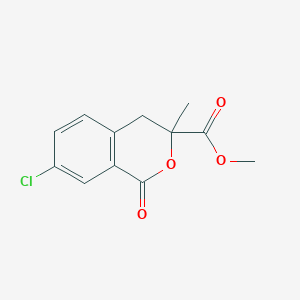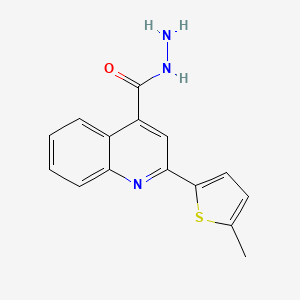![molecular formula C18H19N3O6S2 B2709348 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-92-2](/img/structure/B2709348.png)
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of benzo[d]thiazoles, which are known for their electron-deficient system, high oxidative stability, and rigid planar structure . These properties make them suitable for applications in organic electronics . The compound also contains a nitrothiophene moiety, which may contribute to its reactivity and other properties.
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been achieved by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This suggests that a similar approach might be used for the synthesis of the compound .Molecular Structure Analysis
The compound’s structure includes a benzo[d]thiazole moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure is likely to influence the compound’s physical and chemical properties, as well as its reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Approach : The compound's synthesis involves reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent, as illustrated in the synthesis of similar compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (Bhaskar et al., 2019).
Biological Activities and Potential Applications
Antimicrobial and Anticancer Properties : Compounds with similar structures have demonstrated significant antimicrobial and anticancer activities. For example, N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothia- zolidin-3-ylamino)-2-oxoethyl) benzamide showed potent antimicrobial effects (Deep et al., 2016).
Anti-Parasitic and Anti-Bacterial Activities : The thiazolide class, which shares a similar structural backbone, exhibits broad-spectrum activities against helminths, protozoa, and enteric bacteria (Hemphill et al., 2007).
Potential in Treating Protozoan Infections : Thiazolides, including nitazoxanide, have shown efficacy against protozoan parasites like Giardia lamblia, suggesting potential applications of similar compounds in treating such infections (Müller et al., 2007).
Application in Dyeing Polyester Fibers : Arylazothiazole derivatives, which have a related molecular structure, have been used in dyeing polyester fibers, indicating potential applications in industrial processes (Khalifa et al., 2015).
Safety And Hazards
According to the European Union’s harmonised classification and labelling (ATP13), similar substances can be fatal if inhaled, toxic if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, very toxic to aquatic life, and may cause an allergic skin reaction . It’s important to handle such compounds with appropriate safety measures.
Orientations Futures
The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in benzo[d]thiazoles in the field of organic electronics , there could be potential for this compound in this area. Additionally, given the cytotoxic activity of similar compounds , there may be potential for exploration in the field of medicinal chemistry.
Propriétés
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-4-27-8-7-20-11-9-12(25-2)13(26-3)10-15(11)29-18(20)19-17(22)14-5-6-16(28-14)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKZHGNYIGKMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)




![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)


![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)
